

4-[Methyl(phenyl)amino]benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *[Methyl(phenyl)amino]benzaldehy*
de

Cat. No.: B1609781

[Get Quote](#)

An In-depth Technical Guide to **4-[Methyl(phenyl)amino]benzaldehyde**: Properties, Synthesis, and Applications

Executive Summary

4-[Methyl(phenyl)amino]benzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a tertiary amine donor group and an aldehyde acceptor group linked through a conjugated π -system, this molecule serves as a versatile intermediate in organic synthesis. Its unique electronic structure makes it a valuable precursor for the development of dyes, molecular probes, and complex pharmacologically active agents. This guide provides a comprehensive overview of its fundamental properties, outlines a robust laboratory-scale synthesis and purification protocol, details methods for its analytical characterization, discusses its key applications, and summarizes essential safety and handling procedures.

Physicochemical and Structural Properties

The identity and physical characteristics of **4-[Methyl(phenyl)amino]benzaldehyde** are foundational to its application. These properties are summarized in the table below. The molecular formula is C₁₄H₁₃NO, and it has a molecular weight of approximately 211.26 g/mol . [1][2]

Property	Value	Source
IUPAC Name	4-[Methyl(phenyl)amino]benzaldehyde	
Synonyms	4-(N-methylanilino)benzaldehyde	[1]
CAS Number	55489-38-8	[1]
Molecular Formula	C ₁₄ H ₁₃ NO	[1] [2] [3]
Molecular Weight	211.26 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	369.6 ± 25.0 °C (Predicted)	[1]
Density	1.137 ± 0.06 g/cm ³ (Predicted)	[1]
InChI Key	GDKRKWOVNXZJRF-UHFFFAOYSA-N	

Synthesis and Purification

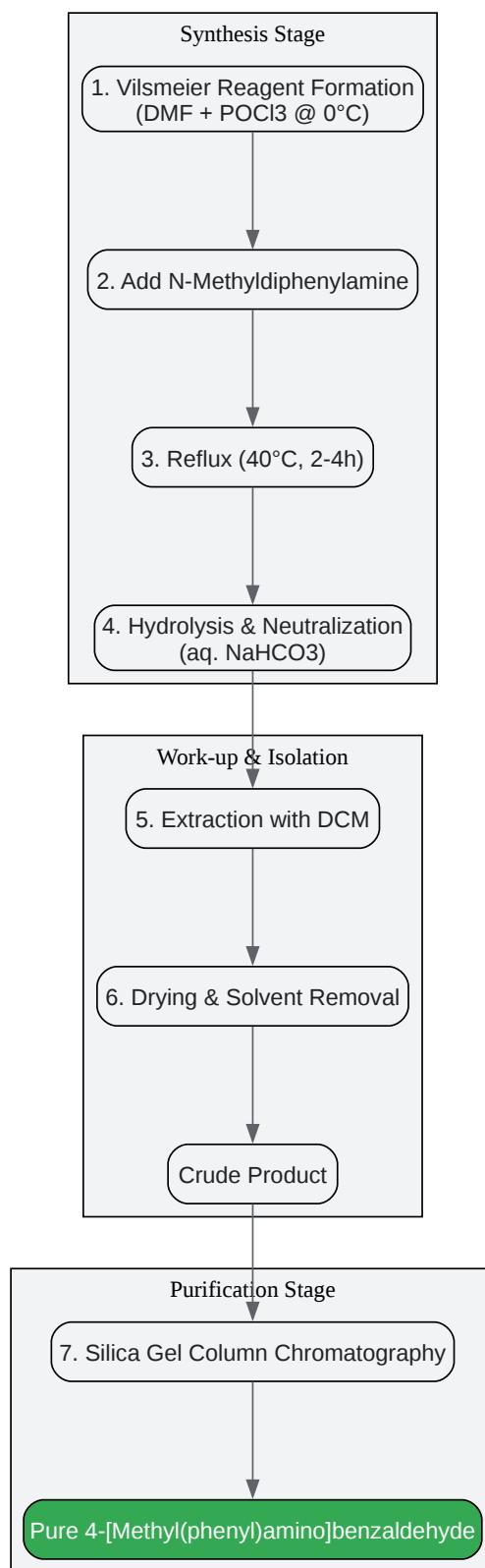
The synthesis of **4-[Methyl(phenyl)amino]benzaldehyde** is most effectively achieved via the Vilsmeier-Haack reaction. This classic formylation method is highly efficient for electron-rich aromatic substrates, such as N-methyldiphenylamine, due to the strong activating effect of the tertiary amine group which directs electrophilic substitution to the para position.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The reaction proceeds by first generating the Vilsmeier reagent, an electrophilic chloroiminium ion, from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). This reagent then reacts with the electron-rich aromatic ring of N-methyldiphenylamine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for laboratory scale and prioritizes safety and yield. The use of an ice bath during the initial formation of the Vilsmeier reagent and its subsequent addition to the aniline is critical to control the exothermic nature of the reaction and prevent side product formation.


- **Reagent Preparation:** In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM).
- **Vilsmeier Reagent Formation:** Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
- **Electrophilic Substitution:** Dissolve N-methyldiphenylamine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Hydrolysis (Work-up):** Cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product typically requires purification to remove unreacted starting material and potential side products. Flash column chromatography is the standard method.

- Stationary Phase: Pack a glass column with silica gel (230-400 mesh).
- Mobile Phase: Prepare an eluent system of ethyl acetate and hexanes. A starting polarity of 5% ethyl acetate in hexanes is typical, with a gradient increase to 15-20% ethyl acetate to elute the more polar product. The optimal gradient should be determined by TLC analysis.
- Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and begin elution, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified **4-[Methyl(phenyl)amino]benzaldehyde**.

Visualization: Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-[Methyl(phenyl)amino]benzaldehyde**.

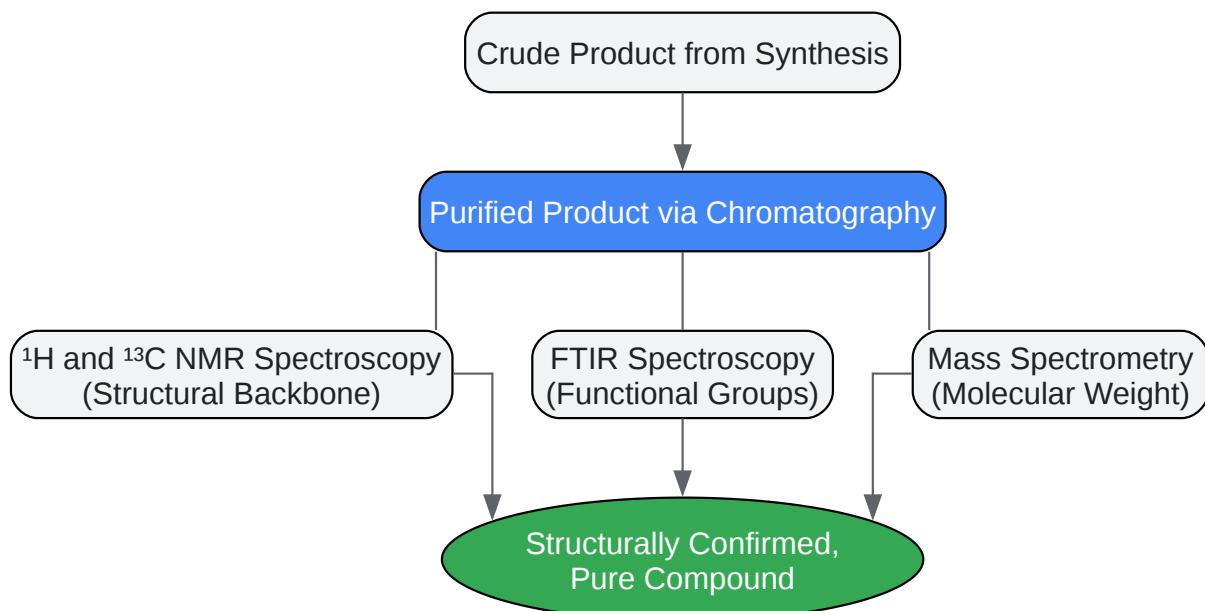
Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.8-10.0 ppm. The aromatic protons will appear in the δ 6.8-7.9 ppm region. The para-substituted ring attached to the aldehyde will show two distinct doublets, each integrating to 2H. The protons on the N-phenyl group will also appear in this region. The N-methyl group (-NCH₃) protons will be a sharp singlet, integrating to 3H, typically around δ 3.0-3.4 ppm.
- ^{13}C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon around δ 190 ppm. Aromatic carbons will resonate in the δ 110-155 ppm range. The N-methyl carbon will appear as a single peak around δ 40 ppm.

Infrared (IR) Spectroscopy


IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is dominated by a strong, sharp absorption band corresponding to the aldehyde carbonyl (C=O) stretch, which is expected around $1680\text{-}1700\text{ cm}^{-1}$. Other important signals are summarized below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2820, ~2720	C-H Stretch (Fermi doublet)	Aldehyde
~1685	C=O Stretch	Aldehyde
~1600, ~1500	C=C Stretch	Aromatic Ring
~1360	C-N Stretch	Tertiary Aryl Amine

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent molecular ion peak $[M+H]^+$ at m/z 212.27, corresponding to the protonated molecule.

Visualization: Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for the analytical validation of the final product.

Applications in Research and Drug Development

4-[Methyl(phenyl)amino]benzaldehyde is not typically an end-product but rather a highly valuable synthetic intermediate. Its bifunctional nature allows for diverse and subsequent chemical transformations.

- Precursor for Dyes and Probes: The donor-acceptor structure of the molecule is a common motif in solvatochromic dyes and fluorescent probes. The aldehyde can be derivatized with other fluorescent cores or binding agents.^[4]

- **Pharmaceutical Synthesis:** The aldehyde functionality is a versatile handle for building molecular complexity. It readily undergoes reactions such as reductive amination to form new secondary or tertiary amines, Wittig reactions to form alkenes, and various condensation reactions to create heterocyclic systems, which are common scaffolds in medicinal chemistry.[5]
- **Building Block in Organic Synthesis:** It serves as a key starting material for more complex molecules. The aldehyde can be converted into a wide range of other functional groups, making it a strategic component in multi-step synthetic campaigns.[4]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

- **Hazard Identification:** **4-[Methyl(phenyl)amino]benzaldehyde** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is "Warning".
- **Personal Protective Equipment (PPE):** Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
- **Handling:** Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[7][8]
- **Storage:** Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protect it from light.[1] Recommended storage temperature is between 2-8°C. [1]

Conclusion

4-[Methyl(phenyl)amino]benzaldehyde is a chemical intermediate with significant utility in modern organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, makes it an important building block for researchers in drug discovery, materials science, and fine chemical synthesis. Proper understanding of its properties, handling requirements, and analytical characterization is crucial for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[METHYL(PHENYL)AMINO]BENZALDEHYDE | 55489-38-8 [amp.chemicalbook.com]
- 2. 4-[METHYL(PHENYL)AMINO]BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 4-[methyl(phenyl)amino]benzaldehyde (C14H13NO) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [4-[Methyl(phenyl)amino]benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609781#4-methyl-phenyl-amino-benzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com